3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
Description
Properties
IUPAC Name |
3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTVCLKGIJTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with 4-(phenylthio)butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
Organic Chemistry
- Synthesis Intermediate : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create derivatives with modified properties.
Biological Studies
- Interaction with Biological Macromolecules : Research indicates that 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one may interact with proteins and nucleic acids, providing insights into molecular biology and biochemistry.
- Cytotoxicity Studies : It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an antitumor agent. Studies have shown that derivatives of piperazinone compounds exhibit significant cytotoxicity against colon (HT-29) and lung (A549) cancer cells, highlighting its therapeutic potential .
Pharmacological Applications
- Antitumor Activity : The compound is under investigation for its antitumor properties. Case studies have documented its effects on inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the activation of pro-apoptotic pathways .
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further research in antimicrobial drug development.
Material Science
- Development of New Materials : The unique chemical structure of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one lends itself to applications in material science, particularly in the synthesis of novel polymers or other materials with specific properties.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized piperazinone derivatives on HT-29 and A549 cell lines using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications to the piperazine structure could enhance antitumor activity .
Case Study 2: Antibacterial Assessment
In another study focused on antimicrobial activity, derivatives of compounds similar to 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one were tested against various bacterial strains. The results demonstrated moderate to high antibacterial efficacy, particularly against Gram-positive bacteria, indicating potential for development as antibacterial agents.
Data Tables
Table 1: Summary of Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 15 |
| Compound B | A549 | 12 |
| Control | - | >50 |
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 10 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
| Compound E | P. aeruginosa | 15 µg/mL |
Mechanism of Action
The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring and phenylthio group. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazin-2-one and Piperazine Families
Table 1: Key Structural and Physical Properties
Key Observations :
In contrast, MK22 and 3-(4-methylpiperazin-1-yl)benzoic acid feature a non-lactam piperazine ring, which may confer greater flexibility .
Substituent Effects: Sulfur-Containing Groups: The target’s phenylthio group differs from MK22’s thiophen-2-ylthio group. Fluorinated vs. Non-Fluorinated Groups: Evogliptin’s 2,4,5-trifluorophenyl group introduces strong electron-withdrawing effects, improving metabolic stability. The target’s phenylthio group lacks fluorine but may engage in hydrophobic interactions .
Physical Properties :
Pharmacological and Functional Insights
- Evogliptin Analogues : Evogliptin’s DPP-4 inhibition relies on its trifluorophenyl and tert-butoxymethyl groups for target binding. The target compound’s phenylthio group could substitute for these motifs in enzyme interactions but may lack equivalent electronegativity or steric bulk .
- Thioether-Containing Compounds : MK22 and the target both feature thioether linkages, which are less metabolically stable than ethers but may offer unique binding profiles. MK22’s trifluoromethyl group enhances polarity, whereas the target’s phenyl group prioritizes hydrophobicity .
Research Findings and Hypotheses
- Synthetic Feasibility : The target’s synthesis may parallel methods for MK22 (e.g., thioether formation via nucleophilic substitution or acylation of piperazin-2-one) .
- Bioactivity Predictions: Based on Evogliptin’s success, the target’s piperazin-2-one core and acyl chain position it as a candidate for protease or kinase inhibition. However, the absence of fluorine or amino groups (critical in Evogliptin) may limit DPP-4 affinity .
Biological Activity
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies based on diverse sources.
Synthesis
The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with various acylating agents. The specific synthetic route may vary, but it often includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties, including 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar piperazine derivatives against a range of bacterial strains, demonstrating that modifications in substituents can enhance their efficacy. For instance, compounds with phenylthio groups showed improved activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one | Staphylococcus aureus, E. coli | < 1.00 μg/mL |
| Ciprofloxacin | Staphylococcus aureus, E. coli | 3.12 μg/mL |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
Case Study: Anticancer Screening
A recent study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds structurally similar to 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological activity of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound can bind effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. This interaction may disrupt normal cellular functions, leading to increased microbial susceptibility and reduced tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
